3-Bromo-2,5-difluorobenzenesulfonyl chloride
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Overview
Description
3-Bromo-2,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 3-Bromo-2,5-difluorobenzenesulfonyl chloride typically involves the reaction of 2,5-difluoroaniline with bromine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane and a catalyst like copper(II) chloride. The reaction mixture is then purified to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
3-Bromo-2,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Scientific Research Applications
3-Bromo-2,5-difluorobenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
3-Bromo-2,5-difluorobenzenesulfonyl chloride can be compared with other similar compounds such as:
4-Bromobenzenesulfonyl chloride: Lacks the fluorine substituents, making it less reactive in certain reactions.
2,5-Difluorobenzenesulfonyl chloride: Lacks the bromine substituent, which can affect its reactivity and applications.
3-Bromobenzenesulfonyl chloride: Lacks the fluorine substituents, making it less versatile in certain synthetic applications.
The presence of both bromine and fluorine substituents in this compound enhances its reactivity and makes it a valuable compound in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-2,5-difluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(6(4)10)13(8,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIOAGLCYFPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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